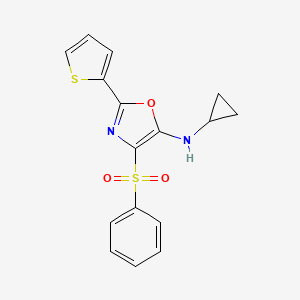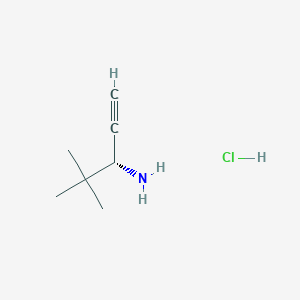
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a cyclopropyl group, a thiophene ring, and an oxazole ring
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with thionyl chloride or phosphorus pentachloride.
Thiophene ring formation: This step involves the construction of the thiophene ring, which can be synthesized via a variety of methods, including the Gewald reaction.
Oxazole ring formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Chemical Reactions Analysis
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses.
Comparison with Similar Compounds
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine can be compared with other similar compounds:
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and are known for their enzyme inhibitory properties.
Thiophene Derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties and applications in organic electronics.
Oxazole Derivatives: These compounds are known for their biological activity and are used in the development of pharmaceuticals.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclopropyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-23(20,12-5-2-1-3-6-12)16-15(17-11-8-9-11)21-14(18-16)13-7-4-10-22-13/h1-7,10-11,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKVBJFRHXUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)
![Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate](/img/structure/B2724734.png)
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2724735.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2724737.png)
![3-phenyl-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)
![N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2724741.png)




![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2724752.png)
